molecular formula C8H13Cl3N2S B11815329 2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride

2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride

Cat. No.: B11815329
M. Wt: 275.6 g/mol
InChI Key: CJTVRXIPOFYIFZ-UHFFFAOYSA-N
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Description

2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization with sulfur to form the thiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted thiazolopyridines, sulfoxides, sulfones, and reduced thiazole derivatives.

Scientific Research Applications

2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
  • 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine

Uniqueness

2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H13Cl3N2S

Molecular Weight

275.6 g/mol

IUPAC Name

2-(chloromethyl)-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine;dihydrochloride

InChI

InChI=1S/C8H11ClN2S.2ClH/c1-11-3-2-6-7(5-11)12-8(4-9)10-6;;/h2-5H2,1H3;2*1H

InChI Key

CJTVRXIPOFYIFZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)CCl.Cl.Cl

Origin of Product

United States

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